molecular formula C64H37F24O5P B14755180 4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one

4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one

Cat. No.: B14755180
M. Wt: 1372.9 g/mol
InChI Key: ZUNZCZLCZUAZFU-UHFFFAOYSA-N
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Description

The compound “4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one” is a highly complex organic molecule It features multiple aromatic rings, trifluoromethyl groups, and a unique phosphapentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of aromatic rings, introduction of trifluoromethyl groups, and construction of the phosphapentacyclic core. Each step would require specific reagents and conditions, such as:

    Aromatic ring formation: Often achieved through Friedel-Crafts alkylation or acylation.

    Trifluoromethylation: Introduction of trifluoromethyl groups can be done using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Cyclization: Formation of the phosphapentacyclic structure might involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: Inhibition or activation of enzymes.

    Interaction with receptors: Modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one
  • Other trifluoromethylated aromatic compounds
  • Phosphapentacyclic compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups and a phosphapentacyclic structure, which could impart unique chemical and physical properties.

Properties

Molecular Formula

C64H37F24O5P

Molecular Weight

1372.9 g/mol

IUPAC Name

4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C64H37F24O5P/c65-57(66,67)35-9-29(10-36(23-35)58(68,69)70)45-19-33(20-46(53(45)89)30-11-37(59(71,72)73)24-38(12-30)60(74,75)76)49-17-27-5-1-3-7-43(27)51-52-44-8-4-2-6-28(44)18-50(56(52)93-94(91)92-55(49)51)34-21-47(31-13-39(61(77,78)79)25-40(14-31)62(80,81)82)54(90)48(22-34)32-15-41(63(83,84)85)26-42(16-32)64(86,87)88/h9-26,45,47,91H,1-8H2

InChI Key

ZUNZCZLCZUAZFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(OC3=C(C=C2C1)C6=CC(C(=O)C(=C6)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C9=CC(C(=O)C(=C9)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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